![molecular formula C12H10Cl2N2O2 B421272 N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide CAS No. 131172-51-5](/img/structure/B421272.png)
N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide
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Overview
Description
N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide is a member of indoles.
Scientific Research Applications
Herbicide Development
Research on chloroacetamides, including compounds similar to N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide, has shown their effectiveness as herbicides. For instance, chloroacetamides like alachlor and metazachlor are used as pre-emergent or early post-emergent herbicides in various crops, indicating a potential application for N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide in agricultural weed control (Weisshaar & Böger, 1989).
Pharmacological Activity
Several studies have synthesized derivatives of indole and chloroacetamide, revealing potential pharmacological activities. For example, derivatives synthesized from indole and chloroacetyl chloride showed antimicrobial, anti-inflammatory, and anticonvulsant activities (Guru et al., 2007). This suggests that N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide could have similar pharmacological properties.
Antibacterial Studies
Metal complexes with ligands similar to N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide, such as N-(3-acetylphenylcarbamothioyl)-2-chloroacetamide, have been synthesized and tested for antibacterial activity. These studies indicate a potential application in developing antibacterial agents (Waheed, Farhan, & Hameed, 2019).
Drug Design for Leishmaniasis
Indolyl quinoline analogs, which are structurally related to N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide, have been studied for their potential in drug design against human leishmaniasis. These compounds have shown inhibitory effects on DNA topoisomerases of Leishmania donovani, suggesting a possible application in antileishmanial drug development (Ray et al., 1997).
Other Applications
Further research has explored various other applications of chloroacetamide and indole derivatives, including synthesis of herbicidally active compounds (Okamoto et al., 1991), protection of amino groups in similar compounds (Gao Wen-tao, 2010), and design-based synthesis for anti-inflammatory drugs (Al-Ostoot et al., 2020).
properties
CAS RN |
131172-51-5 |
---|---|
Product Name |
N-(1-acetyl-2-chloro-3-indolyl)-2-chloroacetamide |
Molecular Formula |
C12H10Cl2N2O2 |
Molecular Weight |
285.12g/mol |
IUPAC Name |
N-(1-acetyl-2-chloroindol-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-7(17)16-9-5-3-2-4-8(9)11(12(16)14)15-10(18)6-13/h2-5H,6H2,1H3,(H,15,18) |
InChI Key |
XHRPFARAFYNEMH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1Cl)NC(=O)CCl |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1Cl)NC(=O)CCl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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